molecular formula C14H21BrClNO B1525636 4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride CAS No. 1220032-72-3

4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride

Cat. No.: B1525636
CAS No.: 1220032-72-3
M. Wt: 334.68 g/mol
InChI Key: WKKYMJFSAYZVQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-isopropylphenol and piperidine.

    Reaction: The phenol group of 4-bromo-2-isopropylphenol is reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form 4-(4-bromo-2-isopropylphenoxy)piperidine.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to mix and react the starting materials.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.

    Reduction Products: Reduced forms, often with changes in the oxidation state of the bromine atom.

Scientific Research Applications

4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: In studies involving receptor binding and signal transduction pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride
  • 4-(4-Fluoro-2-isopropylphenoxy)piperidine hydrochloride
  • 4-(4-Methyl-2-isopropylphenoxy)piperidine hydrochloride

Uniqueness

4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it particularly valuable in research settings where specific interactions and reactivities are studied.

Properties

IUPAC Name

4-(4-bromo-2-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-10(2)13-9-11(15)3-4-14(13)17-12-5-7-16-8-6-12;/h3-4,9-10,12,16H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKYMJFSAYZVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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